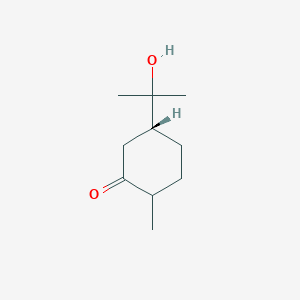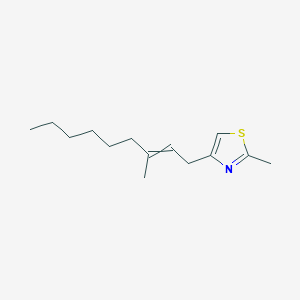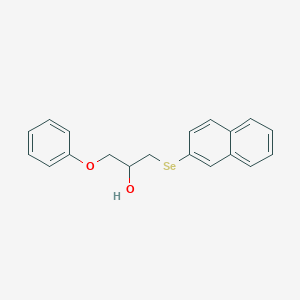![molecular formula C16H14Br2N2O2Te2 B14261894 N,N'-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide CAS No. 149329-75-9](/img/structure/B14261894.png)
N,N'-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide is a synthetic organic compound characterized by the presence of tellurium atoms and brominated phenyl groups
Vorbereitungsmethoden
The synthesis of N,N’-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide typically involves the reaction of 4-bromo-2-aminophenol with tellurium tetrachloride, followed by acylation with acetic anhydride. The reaction conditions include:
Solvent: Anhydrous ethanol
Temperature: Reflux conditions (approximately 78°C)
Reaction Time: 8 hours
The industrial production of this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
N,N’-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide undergoes various chemical reactions, including:
Oxidation: The tellurium atoms can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide derivatives, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of tellurium-containing polymers and materials with unique electronic properties.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of bromine and tellurium, which are known to exhibit biological activity.
Medicine: Explored for its potential use in drug delivery systems and as a component in radiopharmaceuticals for imaging and therapy.
Industry: Utilized in the development of advanced materials for electronics, such as semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of N,N’-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide involves its interaction with molecular targets through the tellurium and bromine atoms. These interactions can lead to the formation of reactive intermediates that disrupt biological processes or enhance the material properties of the compound. The specific pathways involved depend on the application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N,N’-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide can be compared with other similar compounds, such as:
N,N’-[Ditellane-1,2-diylbis(4-chloro-2,1-phenylene)]diacetamide: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
N,N’-[Ditellane-1,2-diylbis(4-methyl-2,1-phenylene)]diacetamide: Contains methyl groups instead of bromine, resulting in different chemical and biological properties.
Eigenschaften
CAS-Nummer |
149329-75-9 |
|---|---|
Molekularformel |
C16H14Br2N2O2Te2 |
Molekulargewicht |
681.3 g/mol |
IUPAC-Name |
N-[2-[(2-acetamido-5-bromophenyl)ditellanyl]-4-bromophenyl]acetamide |
InChI |
InChI=1S/C16H14Br2N2O2Te2/c1-9(21)19-13-5-3-11(17)7-15(13)23-24-16-8-12(18)4-6-14(16)20-10(2)22/h3-8H,1-2H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
PNWYPFDLXJZEPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)[Te][Te]C2=C(C=CC(=C2)Br)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


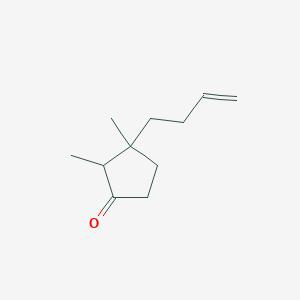
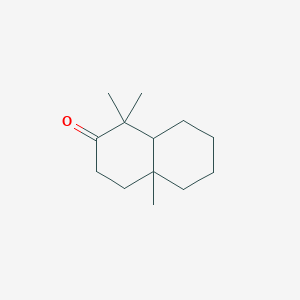
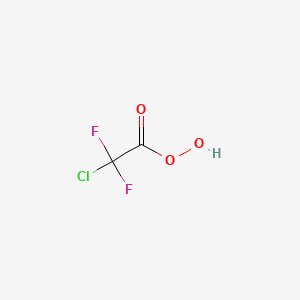

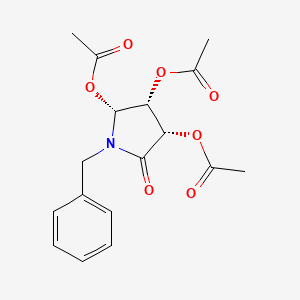

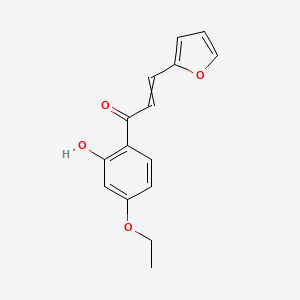

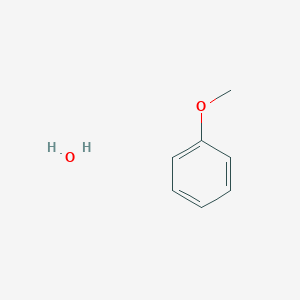
diphenyl-lambda~5~-phosphane](/img/structure/B14261882.png)
